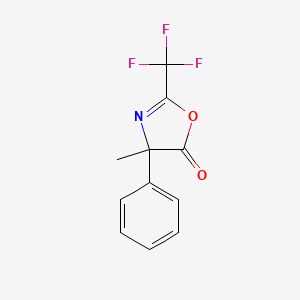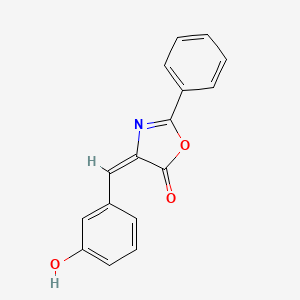![molecular formula C19H20N2S B12884832 N,N-Dimethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine CAS No. 89721-27-7](/img/structure/B12884832.png)
N,N-Dimethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine is a chemical compound that belongs to the class of amines It features a complex structure with a phenylisoquinoline moiety attached to a dimethylaminoethyl group via a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine typically involves multi-step organic reactions One common approach is to start with the isoquinoline derivative, which undergoes a series of reactions to introduce the phenyl group and the sulfanyl linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N,N-Dimethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the isoquinoline ring or the sulfanyl linkage.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amine.
科学研究应用
N,N-Dimethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N,N-Dimethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N,N-Dimethyl-2-(1-phenylisoquinolin-3-yl)oxypropan-1-amine
- 2-(methylsulfanyl)ethan-1-amine
- N,N-Dimethyl-2-phenylpropan-1-amine
Uniqueness
N,N-Dimethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine is unique due to its specific structural features, such as the sulfanyl linkage and the phenylisoquinoline moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
CAS 编号 |
89721-27-7 |
|---|---|
分子式 |
C19H20N2S |
分子量 |
308.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-(1-phenylisoquinolin-3-yl)sulfanylethanamine |
InChI |
InChI=1S/C19H20N2S/c1-21(2)12-13-22-18-14-16-10-6-7-11-17(16)19(20-18)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |
InChI 键 |
SOPUKDUHWFOSEF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


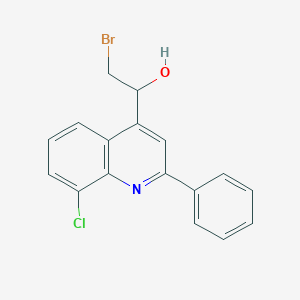
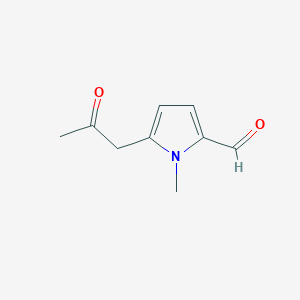
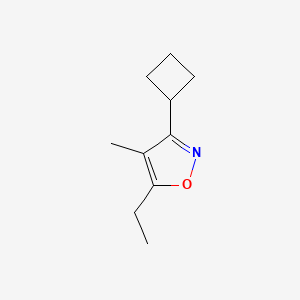
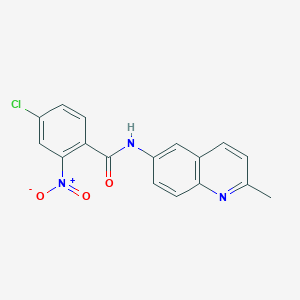

![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B12884783.png)


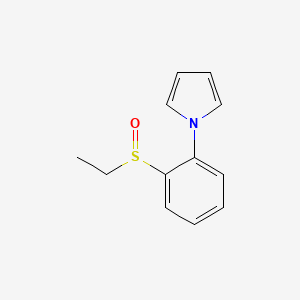
![2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884805.png)

